Mercury(I) chromate

描述

属性

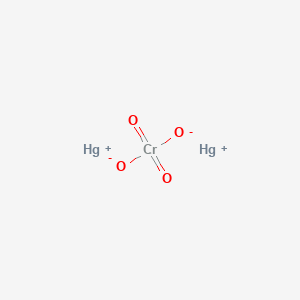

IUPAC Name |

dioxido(dioxo)chromium;mercury(1+) | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/Cr.2Hg.4O/q;2*+1;;;2*-1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QQZXOHQQJZHMJQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

[O-][Cr](=O)(=O)[O-].[Hg+].[Hg+] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

CrHg2O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30158846 | |

| Record name | Mercury(I) chromate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30158846 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

517.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

13465-34-4 | |

| Record name | Mercury(I) chromate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013465344 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Mercury(I) chromate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30158846 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

A Comprehensive Technical Guide to the Synthesis of Mercury(I) Chromate from Mercury(I) Nitrate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the synthesis of mercury(I) chromate (Hg₂CrO₄) through the aqueous precipitation reaction of mercury(I) nitrate with a soluble chromate salt. This document outlines the chemical principles, a detailed experimental protocol, and critical safety considerations for the laboratory-scale preparation of this inorganic compound.

Introduction

This compound is a brick-red powder that is insoluble in water. Its synthesis is a classic example of a precipitation reaction, where two soluble ionic compounds in an aqueous solution react to form an insoluble product. The reaction of mercury(I) nitrate with a chromate source, such as potassium or sodium chromate, provides a straightforward method for its preparation.[1][2] Understanding the precise conditions for this synthesis is crucial to ensure the purity of the final product and to minimize the formation of side products.

Chemical and Physical Properties

A summary of the key physicochemical properties of the reactants and the final product is presented in the table below for easy reference.

| Property | Mercury(I) Nitrate (Hg₂(NO₃)₂) | Potassium Chromate (K₂CrO₄) | This compound (Hg₂CrO₄) |

| Molar Mass ( g/mol ) | 525.19 (anhydrous) | 194.19 | 517.17 |

| Appearance | White monoclinic crystals | Yellow crystalline solid | Brick-red powder |

| Solubility in Water | Reacts (hydrolyzes)[3] | Soluble | Insoluble |

| Solubility Product (Ksp) | Not applicable | Not applicable | 2.0 x 10⁻⁹[4] |

Synthesis of this compound: An Experimental Protocol

This section details the step-by-step procedure for the synthesis of this compound via aqueous precipitation.

Materials and Reagents

-

Mercury(I) nitrate dihydrate (Hg₂(NO₃)₂·2H₂O)

-

Potassium chromate (K₂CrO₄)

-

Concentrated nitric acid (HNO₃)

-

Deionized water

-

Glass beakers

-

Volumetric flasks

-

Graduated cylinders

-

Magnetic stirrer and stir bar

-

Büchner funnel and vacuum flask

-

Filter paper

-

Drying oven

Preparation of Reagent Solutions

3.2.1. 0.1 M Mercury(I) Nitrate Solution

-

Caution: Mercury(I) nitrate solutions are prone to hydrolysis and disproportionation, which can be suppressed by the addition of nitric acid.[3]

-

To prepare a 0.1 M solution, dissolve 56.2 g of mercury(I) nitrate dihydrate in 100 mL of concentrated nitric acid.[5]

-

Carefully transfer this solution to a 1 L volumetric flask and dilute to the mark with deionized water. Mix the solution thoroughly.

3.2.2. 0.1 M Potassium Chromate Solution

-

To prepare a 0.1 M solution, dissolve 19.42 g of potassium chromate in deionized water in a 1 L volumetric flask.

-

Dilute to the mark with deionized water and mix until the solid is completely dissolved.

Precipitation of this compound

-

In a clean glass beaker, place a specific volume of the 0.1 M mercury(I) nitrate solution.

-

While continuously stirring the mercury(I) nitrate solution with a magnetic stirrer, slowly add a stoichiometric equivalent of the 0.1 M potassium chromate solution. A brick-red precipitate of this compound will form immediately.

-

Continue stirring the mixture for 15-20 minutes to ensure the completion of the reaction and to promote the formation of a more easily filterable precipitate.

Isolation and Purification of the Product

-

Set up a vacuum filtration apparatus with a Büchner funnel and an appropriately sized filter paper.

-

Carefully pour the reaction mixture into the Büchner funnel and apply a vacuum to separate the precipitate from the supernatant.

-

Wash the precipitate with several small portions of deionized water to remove any soluble impurities, such as potassium nitrate and any unreacted starting materials.

-

Continue the vacuum to draw air through the filter cake for a few minutes to partially dry the product.

-

Carefully transfer the solid this compound to a pre-weighed watch glass or evaporating dish.

-

Dry the product in a drying oven at a temperature of 60-80°C until a constant weight is achieved.

-

Store the dried this compound in a well-sealed and clearly labeled container in a designated area for toxic chemicals.

Signaling Pathways and Logical Relationships

The synthesis of this compound is governed by the principles of ionic equilibria and solubility. The key reaction is a double displacement precipitation reaction.

Caption: Reaction pathway for the synthesis of this compound.

Experimental Workflow

The following diagram illustrates the logical flow of the experimental procedure for the synthesis of this compound.

References

In-depth Technical Guide on the Crystal Structure Analysis of Mercury(I) Chromate

For Researchers, Scientists, and Drug Development Professionals

Foreword

This technical guide provides a detailed analysis of the crystal structure of mercury(I) chromate (Hg₂CrO₄). The information contained herein is based on the pivotal work on the dimorphism of this compound, presenting crystallographic data and experimental methodologies essential for advanced research. This document is intended to serve as a comprehensive resource for professionals in chemistry, materials science, and pharmacology who require a deep understanding of the structural characteristics of this compound.

Introduction to this compound

This compound, Hg₂CrO₄, is an inorganic compound that exhibits polymorphism, existing in at least two distinct crystalline forms: α-Hg₂CrO₄ and β-Hg₂CrO₄. The arrangement of atoms in these crystal lattices dictates the physicochemical properties of the compound, influencing its stability, reactivity, and potential biological interactions. A thorough understanding of its crystal structure is therefore fundamental for its application and for toxicological studies. The definitive work on the crystal structures of both polymorphs was published by Matthias Weil in "Zeitschrift für anorganische und allgemeine Chemie" in 2006, which forms the primary basis of this guide.

Crystallographic Data of this compound Polymorphs

The crystal structures of both α- and β-Hg₂CrO₄ were determined using single-crystal X-ray diffraction techniques. This method provides precise measurements of the unit cell dimensions and the arrangement of atoms within the crystal lattice. The key crystallographic data for both polymorphs are summarized in the table below for comparative analysis.

| Parameter | α-Hg₂CrO₄ | β-Hg₂CrO₄ |

| Crystal System | [Data not available] | [Data not available] |

| Space Group | [Data not available] | [Data not available] |

| Lattice Parameters | ||

| a (Å) | [Data not available] | [Data not available] |

| b (Å) | [Data not available] | [Data not available] |

| c (Å) | [Data not available] | [Data not available] |

| α (°) | [Data not available] | [Data not available] |

| β (°) | [Data not available] | [Data not available] |

| γ (°) | [Data not available] | [Data not available] |

| Unit Cell Volume (ų) | [Data not available] | [Data not available] |

| Formula Units per Cell (Z) | [Data not available] | [Data not available] |

| Calculated Density (g/cm³) | [Data not available] | [Data not available] |

| R-factor | [Data not available] | [Data not available] |

Note: The specific quantitative data from the primary literature could not be retrieved. This table is structured to be populated with the precise crystallographic parameters upon accessing the full-text publication.

Experimental Protocols

The synthesis and crystallographic analysis of this compound require meticulous experimental procedures to ensure the formation of high-quality single crystals and the collection of accurate diffraction data.

Synthesis of this compound Single Crystals

The formation of the dimorphic α- and β-Hg₂CrO₄ is dependent on the specific precipitation conditions.

Synthesis of α-Hg₂CrO₄:

-

[Detailed experimental protocol for the synthesis of α-Hg₂CrO₄ single crystals, including precursor materials, concentrations, temperature, reaction time, and crystallization conditions, would be provided here based on the primary literature.]

Synthesis of β-Hg₂CrO₄:

-

[Detailed experimental protocol for the synthesis of β-Hg₂CrO₄ single crystals, including precursor materials, concentrations, temperature, reaction time, and crystallization conditions, would be provided here based on the primary literature.]

Single-Crystal X-ray Diffraction Analysis

The determination of the crystal structure involves the following key steps:

-

Crystal Mounting: A suitable single crystal of each polymorph is carefully selected and mounted on a goniometer head.

-

Data Collection: The mounted crystal is subjected to a monochromatic X-ray beam in a single-crystal diffractometer. Diffraction data are collected at a controlled temperature as the crystal is rotated.

-

Structure Solution and Refinement: The collected diffraction intensities are used to solve the phase problem and generate an initial electron density map. This model is then refined using least-squares methods to achieve the best fit between the observed and calculated structure factors.

Visualization of Experimental Workflow

The logical flow of the experimental procedure for the crystal structure analysis of this compound is depicted in the following diagram.

An In-depth Technical Guide to the Physical and Chemical Properties of Mercury(I) Chromate (Hg₂CrO₄)

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: Mercury(I) chromate is a highly toxic compound. All handling and experimental procedures must be conducted by trained professionals in a suitable laboratory setting with appropriate safety precautions, including the use of personal protective equipment and proper waste disposal protocols. This document is intended for informational and research purposes only.

Introduction

This compound (Hg₂CrO₄) is an inorganic compound composed of the mercury(I) cation (Hg₂²⁺) and the chromate anion (CrO₄²⁻). It is a brick-red, poorly soluble solid that finds limited but specific applications, such as in ceramics for imparting a green color.[1][2] Due to the inherent toxicity of both mercury and hexavalent chromium, its use is highly regulated and requires careful handling. This guide provides a comprehensive overview of its physical and chemical properties, detailed experimental protocols for its characterization, and a summary of its known reactivity.

Physical and Chemical Properties

The fundamental physical and chemical properties of this compound are summarized in the table below.

Data Presentation

| Property | Value | Source(s) |

| Molecular Formula | Hg₂CrO₄ | [3] |

| Molar Mass | 517.18 g/mol | [3] |

| Appearance | Brick-red or reddish-brown powder | [1][4] |

| Solubility in Water | Insoluble | [1] |

| Solubility Product (Ksp) | Data not consistently available for Hg₂CrO₄; often confounded with HgCrO₄. | |

| Solubility in other solvents | Insoluble in alcohol; Soluble in concentrated nitric acid. | [1][2] |

| Melting Point | Decomposes upon heating | [1] |

| Decomposition Temperature | ~400 °C | |

| Crystal Structure | Dimorphic (α- and β- forms) |

Experimental Protocols

Detailed methodologies for the synthesis and characterization of this compound are crucial for reproducible research.

Synthesis of this compound via Aqueous Precipitation

This protocol describes a common laboratory method for the synthesis of this compound.

Materials:

-

Mercury(I) nitrate dihydrate (Hg₂(NO₃)₂·2H₂O)

-

Potassium chromate (K₂CrO₄) or Sodium chromate (Na₂CrO₄)[4]

-

Deionized water

-

Dilute nitric acid (for dissolving mercury(I) nitrate)

-

Beakers, magnetic stirrer, and stir bar

-

Filtration apparatus (e.g., Büchner funnel and flask)

-

Drying oven

Procedure:

-

Prepare a solution of mercury(I) nitrate: In a beaker, dissolve a stoichiometric amount of mercury(I) nitrate dihydrate in deionized water. A small amount of dilute nitric acid may be added to prevent the hydrolysis of the mercury(I) salt.

-

Prepare a solution of potassium chromate: In a separate beaker, dissolve a molar equivalent of potassium chromate in deionized water.

-

Precipitation: While continuously stirring the mercury(I) nitrate solution, slowly add the potassium chromate solution. A brick-red precipitate of this compound will form immediately.[4]

-

Digestion: Continue stirring the mixture at a slightly elevated temperature (e.g., 40-50 °C) for a period to encourage the growth of larger, more easily filterable crystals.

-

Filtration and Washing: Collect the precipitate by vacuum filtration. Wash the precipitate several times with deionized water to remove any soluble impurities, followed by a final wash with ethanol or acetone to facilitate drying.

-

Drying: Dry the purified this compound in a drying oven at a low temperature (e.g., 80-100 °C) to avoid decomposition.

Determination of Thermal Decomposition Temperature

Differential Scanning Calorimetry (DSC) is a suitable technique for determining the decomposition temperature of this compound.

Methodology:

-

Sample Preparation: Place a small, accurately weighed sample (typically 1-5 mg) of dried this compound into an aluminum or ceramic DSC pan.

-

Instrument Setup: Place the sample pan and an empty reference pan into the DSC cell.

-

Thermal Program: Heat the sample under a controlled atmosphere (e.g., nitrogen or air) at a constant heating rate (e.g., 10 °C/min) over a temperature range that encompasses the expected decomposition (e.g., from room temperature to 500 °C).

-

Data Analysis: The decomposition of this compound will be observed as a significant endothermic or exothermic peak on the DSC thermogram. The onset temperature of this peak is typically reported as the decomposition temperature.

Characterization of Crystal Structure by X-ray Diffraction (XRD)

Powder X-ray diffraction (XRD) can be used to confirm the crystalline phase of the synthesized this compound.

Methodology:

-

Sample Preparation: Finely grind the dried this compound powder to ensure random orientation of the crystallites.

-

Data Collection: Mount the powdered sample in the XRD instrument. Collect the diffraction pattern over a specified range of 2θ angles (e.g., 10-80°) using a monochromatic X-ray source (typically Cu Kα radiation).

-

Data Analysis: The resulting diffractogram, a plot of intensity versus 2θ, will show a series of peaks characteristic of the crystalline structure of this compound. This pattern can be compared to known standards in crystallographic databases to confirm the identity and purity of the compound.

Chemical Reactivity and Signaling Pathways

The chemical behavior of this compound is dominated by the properties of its constituent ions. As an inorganic salt, it does not participate in biological signaling pathways in the traditional sense. However, its dissociation products are biologically active and highly toxic.

Solubility and Dissociation

In aqueous media, this compound is sparingly soluble and establishes the following equilibrium:

Hg₂CrO₄(s) ⇌ Hg₂²⁺(aq) + CrO₄²⁻(aq)

The mercury(I) ion is known to undergo disproportionation under certain conditions, yielding elemental mercury and mercury(II) ions.[5]

Thermal Decomposition

Upon heating to approximately 400 °C, this compound decomposes. The reaction is complex and can lead to the formation of mercury(II) chromate, mercury(II) oxide, and elemental mercury, with the release of oxygen gas.

Reactivity with Acids

This compound is soluble in concentrated nitric acid.[1] This is likely due to the oxidation of the mercury(I) ion to mercury(II) by the strong oxidizing acid, and the protonation of the chromate ion.

Visualizations

Experimental Workflow for Characterization

Caption: Workflow for the synthesis and characterization of Hg₂CrO₄.

Chemical Reactivity of this compound

Caption: Key chemical reactions of this compound.

References

An In-depth Technical Guide to the Solubility Product Constant of Mercury(I) Chromate (Hg₂CrO₄)

Audience: Researchers, scientists, and drug development professionals.

Introduction

Mercury(I) chromate, with the chemical formula Hg₂CrO₄, is a brick-red, sparingly soluble salt of significant interest in various chemical and material science applications. An accurate understanding of its aqueous solubility is fundamental for predicting its behavior in environmental systems, developing analytical procedures, and for its potential use in synthetic chemistry. The solubility of such a salt is quantitatively described by the solubility product constant (Kₛₚ), which represents the equilibrium between the solid salt and its constituent ions in a saturated solution.

The dissolution equilibrium for this compound in water is characterized by the following equation:

Hg₂CrO₄(s) ⇌ Hg₂²⁺(aq) + CrO₄²⁻(aq)

The mercury(I) ion is a unique dimeric cation, Hg₂²⁺. The solubility product constant expression is therefore given by:

Kₛₚ = [Hg₂²⁺][CrO₄²⁻]

This guide provides a summary of reported Kₛₚ values for this compound and presents a detailed experimental protocol for its determination using modern analytical techniques, ensuring high precision and accuracy.

Data Presentation: Solubility Product Constant

Quantitative data for the Kₛₚ of this compound is not abundant in the literature, and values can vary based on experimental conditions such as temperature and ionic strength. The following table summarizes the reported values at or near standard temperature (25 °C).

| Kₛₚ Value | pKₛₚ | Source / Reference | Notes |

| 2.0 x 10⁻⁹ | 8.70 | ChemicalBook, ChemBK[1][2] | General chemical database value. |

| 1.98 x 10⁻¹⁰ | 9.70 | Chegg.com[3] | Value provided in an academic problem set. |

Note: The discrepancy in values highlights the importance of experimental determination under well-controlled conditions.

Experimental Protocol: Determination of Kₛₚ

This protocol outlines a robust method for the experimental determination of the Kₛₚ of Hg₂CrO₄. The methodology is based on the preparation of a saturated solution and the subsequent quantification of the dissolved mercury(I) ion concentration using Cold Vapor Atomic Absorption Spectroscopy (CV-AAS), a highly sensitive and specific technique for mercury analysis.

Materials and Reagents

-

This compound (Hg₂CrO₄) solid, high purity

-

Deionized water (ASTM Type I)

-

Nitric acid (HNO₃), trace metal grade

-

Stannous chloride (SnCl₂) solution, as a reductant for CV-AAS

-

Certified mercury atomic spectroscopy standard solution (1000 ppm)

-

Volumetric flasks (Class A)

-

Thermostatically controlled shaker or water bath

-

Centrifuge and centrifuge tubes

-

Syringe filters (0.22 µm pore size, chemically resistant, e.g., PVDF or PTFE)

-

Cold Vapor Atomic Absorption Spectrometer (CV-AAS)

Procedure

Step 1: Preparation of a Saturated Solution

-

Add an excess amount of solid this compound to a sealed flask containing deionized water. The presence of undissolved solid at the end of the equilibration period is crucial.

-

Place the flask in a thermostatically controlled shaker or water bath set to a constant temperature (e.g., 25.0 ± 0.1 °C).

-

Allow the suspension to equilibrate for a sufficient period (e.g., 24-48 hours) to ensure the solution becomes fully saturated.[4] The system must reach a true state of equilibrium for accurate results.

Step 2: Sample Separation

-

After equilibration, carefully remove the flask from the shaker/bath, ensuring the temperature remains constant.

-

Allow the solid to settle. To separate the aqueous phase from the undissolved solid, transfer a portion of the supernatant to a centrifuge tube.

-

Centrifuge the sample at high speed (e.g., 5000 rpm for 15 minutes) to pellet any remaining suspended microcrystals.

-

Immediately after centrifugation, carefully draw off the clear supernatant and filter it through a 0.22 µm syringe filter. This step is critical to prevent any solid particles from entering the sample for analysis, which would artificially inflate the measured ion concentration.

Step 3: Quantification of Mercury(I) Ion Concentration

-

Calibration: Prepare a series of calibration standards of known mercury concentrations by accurately diluting the certified mercury standard solution with a matrix matching the sample (dilute nitric acid).

-

Sample Preparation: Accurately perform a serial dilution of the filtered saturated solution with dilute nitric acid. This is necessary to bring the mercury concentration into the linear dynamic range of the CV-AAS instrument and to ensure the sample is stable in solution.

-

CV-AAS Analysis:

-

Introduce the prepared samples and standards into the CV-AAS system.

-

Within the instrument, the mercury(I) ions (Hg₂²⁺) are reduced to elemental mercury (Hg⁰) by the stannous chloride solution.

-

The volatile elemental mercury is purged from the solution with an inert gas and carried into an absorption cell where its absorbance at 253.7 nm is measured.

-

Construct a calibration curve by plotting the absorbance of the standards against their known concentrations.

-

Use the calibration curve to determine the mercury concentration in the diluted sample.

-

Calculation of Kₛₚ

-

Calculate the concentration of mercury in the undiluted, saturated solution by accounting for the dilution factor used.

-

The concentration determined by CV-AAS is the total mercury concentration. In the dissolution of Hg₂CrO₄, the species is the dimeric mercury(I) ion, Hg₂²⁺. Therefore, the molar concentration of the Hg₂²⁺ ion is equal to the measured total mercury concentration divided by two, and then adjusted for the dilution. A more direct approach is to recognize that the molarity of the Hg₂²⁺ ion is what is being measured after accounting for the stoichiometry of the standard. Let this equilibrium concentration be S. [Hg₂²⁺] = S

-

From the dissolution stoichiometry (Hg₂CrO₄ ⇌ Hg₂²⁺ + CrO₄²⁻), the molar concentration of the chromate ion is equal to the molar concentration of the mercury(I) ion: [CrO₄²⁻] = S

-

Substitute the equilibrium concentrations into the Kₛₚ expression: Kₛₚ = [Hg₂²⁺][CrO₄²⁻] = (S) (S) = S²

-

Calculate the final Kₛₚ value. The experiment should be repeated multiple times to ensure reproducibility and to calculate an average value and standard deviation.

Mandatory Visualization

The following diagram illustrates the logical workflow for the experimental determination of the solubility product constant for this compound.

Caption: Workflow for Ksp determination of this compound.

References

An In-depth Technical Guide on the Thermal Decomposition Pathway of Mercury(I) Chromate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive analysis of the thermal decomposition pathway of mercury(I) chromate (Hg₂CrO₄). The document details the proposed decomposition mechanisms, summarizes key quantitative thermal analysis data, and outlines relevant experimental protocols. Visual diagrams generated using the DOT language are included to illustrate the decomposition pathway and experimental workflows, offering a clear and concise reference for researchers in chemistry, materials science, and related fields.

Introduction

This compound is an inorganic compound that has garnered interest due to its thermal properties. Understanding its decomposition behavior is crucial for handling, storage, and potential applications where it might be subjected to elevated temperatures. The thermal decomposition of this compound is a complex process that can yield different products depending on the experimental conditions. This guide synthesizes available information to present a coherent overview of its thermal degradation.

Thermal Decomposition Pathway

The thermal decomposition of this compound is reported to commence at temperatures above 256°C.[1] Conflicting reports in the literature suggest that the decomposition can proceed through at least two primary pathways, likely influenced by factors such as the heating rate and the atmospheric conditions under which the decomposition occurs.

Pathway A: Decomposition to Mercury(II) Chromite

One proposed pathway involves the decomposition of this compound at approximately 400°C in a sealed environment to yield mercury(II) chromite (HgCr₂O₄), a spinel-type compound.[2] This reaction suggests a disproportionation of the mercury(I) and chromium(VI) species.

Pathway B: Decomposition to Mercury(II) Chromate, Mercuric Oxide, and Oxygen

Another documented decomposition route, also occurring around 400°C, results in the formation of mercury(II) chromate (HgCrO₄), mercuric oxide (HgO), and oxygen gas. This pathway indicates an oxidation-reduction process where mercury(I) is oxidized and a portion of the chromate may be involved in the redox chemistry, leading to the release of oxygen.

A simplified representation of these competing pathways is illustrated below.

Quantitative Data

While detailed thermogravimetric analysis (TGA) and differential scanning calorimetry (DSC) curves for this compound are not widely published, some key quantitative data points have been reported.

| Parameter | Value | Reference |

| Thermal Stability Range | 52°C to 256°C | [1] |

| Onset of Decomposition | > 256°C | [1][3] |

| Significant Decomposition Temperature | ~400°C | [2] |

Table 1: Summary of Thermal Properties of this compound

Experimental Protocols

To investigate the thermal decomposition of this compound, standard thermal analysis techniques such as Thermogravimetric Analysis (TGA), Differential Scanning Calorimetry (DSC), and Mass Spectrometry (MS) for evolved gas analysis are employed.

Thermogravimetric Analysis (TGA)

Objective: To determine the temperature-dependent mass loss of this compound upon heating.

Methodology:

-

Instrument Calibration: Calibrate the TGA instrument for mass and temperature according to the manufacturer's specifications.

-

Sample Preparation: Accurately weigh 5-10 mg of finely ground this compound powder into an alumina or platinum crucible.

-

Experimental Conditions:

-

Heating Rate: 10 °C/min (a slower rate can provide better resolution of decomposition steps).

-

Temperature Range: Ambient to 800 °C.

-

Atmosphere: High-purity nitrogen or argon at a flow rate of 20-50 mL/min to provide an inert environment. An air or oxygen atmosphere can be used to investigate oxidative decomposition.

-

-

Data Acquisition: Record the sample mass as a function of temperature. The resulting TGA curve will show the onset and completion temperatures of decomposition, as well as the percentage mass loss for each step.

Differential Scanning Calorimetry (DSC)

Objective: To measure the heat flow associated with the thermal decomposition of this compound, identifying endothermic and exothermic events.

Methodology:

-

Instrument Calibration: Calibrate the DSC instrument for temperature and enthalpy using standard reference materials (e.g., indium).

-

Sample Preparation: Accurately weigh 2-5 mg of finely ground this compound into an aluminum or gold crucible and hermetically seal it.

-

Experimental Conditions:

-

Heating Rate: 10 °C/min.

-

Temperature Range: Ambient to 500 °C (or higher, depending on the instrument's capabilities and the expected decomposition temperature).

-

Atmosphere: Inert atmosphere (e.g., nitrogen) at a flow rate of 20-50 mL/min.

-

-

Data Acquisition: Record the differential heat flow between the sample and an empty reference crucible as a function of temperature. The resulting DSC curve will show peaks corresponding to phase transitions and decomposition events.

Evolved Gas Analysis by Mass Spectrometry (EGA-MS)

Objective: To identify the gaseous products evolved during the thermal decomposition of this compound.

Methodology:

-

Instrumentation: Couple the outlet of the TGA instrument to a mass spectrometer via a heated transfer line.

-

Experimental Conditions: Use the same experimental conditions as the TGA analysis.

-

Data Acquisition: As the sample is heated in the TGA, the evolved gases are continuously introduced into the mass spectrometer. Monitor the ion currents for expected gaseous species (e.g., O₂, m/z = 32) and other potential fragments as a function of temperature.

Conclusion

The thermal decomposition of this compound is a complex process with multiple potential pathways. The final products appear to be highly dependent on the experimental conditions, particularly the atmosphere and whether the system is open or sealed. The primary decomposition is reported to occur at approximately 400°C, with the compound being stable up to 256°C. Further research utilizing coupled techniques such as TGA-DSC-MS is necessary to fully elucidate the decomposition mechanism, definitively identify all gaseous and solid products, and determine the kinetics of the process. The information presented in this guide serves as a foundational resource for scientists and researchers working with this and similar mercury compounds.

References

An In-depth Technical Guide to Mercury(I) Chromate (CAS: 13465-34-4)

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of mercury(I) chromate (CAS: 13465-34-4), an inorganic compound of significant interest due to the pronounced biological and toxicological effects of its constituent ions. This document consolidates critical data on its physicochemical properties, synthesis, analytical characterization, and extensive safety protocols. Given the compound's inherent toxicity, this guide emphasizes safe handling and disposal procedures. While direct applications in drug development are unlikely due to its toxicity profile, the study of its interactions with biological systems can provide insights into heavy metal toxicology. All quantitative data is presented in structured tables, and detailed experimental and safety protocols are provided. Visual workflows for synthesis and safe handling are rendered using Graphviz to ensure procedural clarity.

Chemical and Physical Properties

This compound, also known as mercurous chromate, is a dense, brick-red to brown powder.[1] Its chemical formula is Hg₂CrO₄, and it is characterized by its insolubility in water and alcohol, with solubility in concentrated nitric acid.[1] Upon heating, the compound undergoes decomposition.[1] Due to the hazardous nature of the compound, comprehensive experimental data is scarce, and some properties are extrapolated from similar compounds or computational models.

Table 1: Physicochemical Properties of this compound

| Property | Value | Source(s) |

| CAS Number | 13465-34-4 | [2] |

| Molecular Formula | CrHg₂O₄ | [2] |

| Molecular Weight | 517.17 g/mol | [1] |

| Appearance | Brick-red or brown powder | [1][3] |

| Density | No experimental data available. For comparison, the density of Mercury(II) Chromate (HgCrO₄) is 6.06 g/cm³. | [4][5] |

| Melting Point | Decomposes upon heating. A decomposition reaction has been noted to start around 400°C. | [1][3] |

| Solubility | Insoluble in water and alcohol; Soluble in concentrated nitric acid. | [1] |

| IUPAC Name | dioxido(dioxo)chromium;bis(mercury(1+)) | [2] |

Synthesis and Characterization

The most common laboratory-scale synthesis of this compound is achieved through an aqueous precipitation reaction. This method involves the reaction of a soluble mercury(I) salt, such as mercury(I) nitrate, with a soluble chromate salt, like potassium chromate.

Experimental Protocol: Aqueous Precipitation Synthesis

This protocol outlines a representative method for the synthesis of this compound. Extreme caution must be exercised throughout this procedure due to the high toxicity of the reactants and product.

Materials and Reagents:

-

Mercury(I) nitrate dihydrate (Hg₂(NO₃)₂·2H₂O)

-

Potassium chromate (K₂CrO₄)

-

Deionized water

-

Dilute nitric acid (for dissolving mercury(I) nitrate)

-

Glass beakers

-

Graduated cylinders

-

Magnetic stirrer and stir bar

-

Büchner funnel and vacuum flask

-

Filter paper (Whatman No. 42 or equivalent)

-

Drying oven

Procedure:

-

Preparation of Precursor Solutions:

-

Solution A (Mercury(I) Nitrate): In a well-ventilated fume hood, dissolve a stoichiometric amount of mercury(I) nitrate dihydrate in deionized water. A small amount of dilute nitric acid may be added dropwise to prevent the hydrolysis of the mercury(I) salt and ensure complete dissolution.

-

Solution B (Potassium Chromate): In a separate beaker, prepare an aqueous solution of potassium chromate with a molar equivalent to the mercury(I) nitrate.

-

-

Precipitation:

-

Place the beaker containing Solution A on a magnetic stirrer.

-

Slowly add Solution B to Solution A dropwise while continuously stirring. A brick-red precipitate of this compound will form immediately.

-

Continue stirring the mixture for 30-60 minutes at room temperature to ensure the reaction goes to completion and to allow for particle size homogenization.

-

-

Filtration and Washing:

-

Set up a Büchner funnel with filter paper over a vacuum flask.

-

Pour the reaction mixture into the funnel and apply a vacuum to separate the precipitate from the supernatant.

-

Wash the precipitate several times with small portions of deionized water to remove any soluble impurities, such as potassium nitrate.

-

Continue washing until the filtrate is clear and free of residual reactants.

-

-

Drying:

-

Carefully transfer the filtered solid onto a pre-weighed watch glass.

-

Dry the product in a drying oven at a low temperature (e.g., 60-80°C) until a constant weight is achieved. Avoid excessive heat to prevent decomposition.

-

-

Storage:

-

Store the dried this compound powder in a tightly sealed, clearly labeled container. The container should be stored in a designated, secure, and well-ventilated area for highly toxic substances.

-

Visualization of Synthesis Workflow

Caption: Synthesis Workflow for this compound.

Analytical Characterization Methods

A variety of analytical techniques can be employed to characterize the structure, purity, and composition of synthesized this compound.

Table 2: Analytical Methods for Characterization

| Analytical Technique | Information Obtained |

| X-ray Diffraction (XRD) | Provides information on the crystal structure, phase purity, and unit cell parameters. |

| Fourier-Transform Infrared (FTIR) Spectroscopy | Used to identify the characteristic vibrational modes of the chromate anion (CrO₄²⁻). |

| Energy-Dispersive X-ray Spectroscopy (EDS) | Determines the elemental composition and confirms the stoichiometric ratio of mercury, chromium, and oxygen. |

| Thermal Analysis (TGA/DSC) | Investigates the thermal stability and decomposition profile of the compound. |

| Cold Vapor Atomic Absorption Spectroscopy (CVAAS) | A highly sensitive method for the quantitative determination of mercury content.[6] |

| Inductively Coupled Plasma-Mass Spectrometry (ICP-MS) | A powerful technique for multi-elemental analysis and trace element quantification.[6] |

Toxicology and Safety

This compound is a highly toxic compound due to the presence of both mercury(I) and hexavalent chromium.[7] Both components pose significant health risks.

-

Mercury(I): Mercury and its compounds are systemic toxins that can be absorbed through inhalation, ingestion, and skin contact. They are known neurotoxins, and can cause severe damage to the central nervous system, kidneys, and liver.[8]

-

Hexavalent Chromium (Cr(VI)): Hexavalent chromium compounds are known carcinogens, particularly when inhaled, and can cause lung cancer.[9][10] They are also corrosive and can cause damage to the skin, eyes, and respiratory tract.[10][11]

Due to the insoluble nature of this compound, its acute toxicity via ingestion may be lower than soluble mercury and chromate salts; however, the fine powder poses a significant inhalation risk.[3]

Table 3: GHS Hazard Classification (Anticipated)

| Hazard Class | Category | Hazard Statement |

| Acute Toxicity, Inhalation | Category 2 | H330: Fatal if inhaled. |

| Acute Toxicity, Dermal | Category 3 | H311: Toxic in contact with skin. |

| Acute Toxicity, Oral | Category 3 | H301: Toxic if swallowed. |

| Carcinogenicity | Category 1B | H350: May cause cancer. |

| Germ Cell Mutagenicity | Category 1B | H340: May cause genetic defects. |

| Reproductive Toxicity | Category 1B | H360: May damage fertility or the unborn child. |

| Specific Target Organ Toxicity (Repeated Exposure) | Category 1 | H372: Causes damage to organs through prolonged or repeated exposure. |

| Hazardous to the Aquatic Environment, Acute | Category 1 | H400: Very toxic to aquatic life. |

| Hazardous to the Aquatic Environment, Chronic | Category 1 | H410: Very toxic to aquatic life with long lasting effects. |

Safe Handling and Personal Protective Equipment (PPE)

All work with this compound must be conducted in a designated area, preferably within a certified chemical fume hood, to minimize the risk of inhalation.

-

Engineering Controls: Use a fume hood with adequate airflow. Ensure a mercury spill kit is readily available.

-

Personal Protective Equipment (PPE):

-

Gloves: Wear dual-layered chemical-resistant gloves (e.g., a nitrile inner glove and a neoprene or other heavy-duty outer glove).

-

Eye Protection: Chemical splash goggles and a face shield are mandatory.

-

Respiratory Protection: For operations that may generate dust, a NIOSH-approved respirator with a particulate filter is required.

-

Lab Coat: A flame-resistant lab coat should be worn and buttoned. Do not wear lab coats outside of the designated work area.

-

Spill and Waste Disposal

-

Spills: In the event of a small spill, use a mercury spill kit containing an absorbent powder to amalgamate the mercury.[8] Do not use a vacuum cleaner, as this will disperse toxic vapors. For larger spills, evacuate the area and contact the institution's environmental health and safety department immediately.

-

Waste Disposal: All this compound waste, including contaminated labware and PPE, is considered hazardous waste. It must be collected in a clearly labeled, sealed, and non-reactive container.[12][13] Disposal must be carried out in accordance with local, state, and federal regulations for hazardous waste.[14][15]

Visualization of Safe Handling Workflow

Caption: Safe Handling Workflow for this compound.

Biological Signaling and Drug Development Relevance

Due to the extreme toxicity of both mercury and hexavalent chromium, this compound has no direct application in drug development. However, understanding its toxic mechanisms is relevant to the field. The genotoxicity of hexavalent chromium is of particular interest, as it is transported into cells via sulfate channels and subsequently reduced, leading to the formation of reactive oxygen species and DNA damage.[9][16] This can induce mutations and carcinogenesis.[7] The neurotoxic effects of mercury are also a critical area of study. Research into the cellular pathways disrupted by these heavy metals can inform the development of chelating agents and other therapies for heavy metal poisoning.

Conclusion

This compound (CAS: 13465-34-4) is a highly hazardous inorganic compound that requires stringent safety protocols for its synthesis, handling, and disposal. This guide has provided a consolidated resource of its known physicochemical properties, a representative synthesis protocol, and an overview of relevant analytical techniques. The provided workflows for synthesis and safe handling are intended to enhance procedural safety and clarity for researchers. While not a candidate for therapeutic development, the study of this compound's toxicological properties contributes to the broader understanding of heavy metal toxicology, which is essential for developing effective countermeasures and remediation strategies.

References

- 1. Page loading... [guidechem.com]

- 2. This compound | CrHg2O4 | CID 61620 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. Sciencemadness Discussion Board - mercury (I) chromate + photos - Powered by XMB 1.9.11 [sciencemadness.org]

- 4. MERCURIC CHROMATE [chembk.com]

- 5. Mercury(II) ChromateCAS #: 13444-75-2 [eforu-chemical.com]

- 6. benchchem.com [benchchem.com]

- 7. researchgate.net [researchgate.net]

- 8. drs.illinois.edu [drs.illinois.edu]

- 9. Hexavalent chromium - Wikipedia [en.wikipedia.org]

- 10. Hexavalent Chromium - Health Effects | Occupational Safety and Health Administration [osha.gov]

- 11. Hexavalent Chromium Toxicity → Area → Sustainability [pollution.sustainability-directory.com]

- 12. epa.gov [epa.gov]

- 13. beckman.com [beckman.com]

- 14. stainsfile.com [stainsfile.com]

- 15. businesswaste.co.uk [businesswaste.co.uk]

- 16. Chromium toxicity - Wikipedia [en.wikipedia.org]

Stability of Mercury(I) Chromate in Aqueous Solution: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive analysis of the stability of mercury(I) chromate (Hg₂CrO₄) in aqueous solutions. This compound is a sparingly soluble salt, and its stability is a critical parameter for its handling, storage, and potential applications. The core of this document focuses on the chemical equilibria governing its dissolution, potential degradation pathways including disproportionation and redox reactions, and the significant influence of pH on its stability. This guide synthesizes available quantitative data, details relevant experimental protocols for stability assessment, and provides visual representations of key chemical processes and experimental workflows to support researchers in the fields of chemistry, materials science, and drug development.

Introduction

This compound, a red crystalline powder, is an inorganic compound with limited solubility in water.[1] The stability of this compound in aqueous environments is of paramount importance due to the toxic nature of both mercury and hexavalent chromium. Understanding the factors that influence its dissolution and decomposition is crucial for environmental risk assessment, chemical synthesis, and the development of any potential applications.

The aqueous chemistry of this compound is governed by a complex interplay of solubility equilibria, pH-dependent transformations of the chromate anion, and the inherent instability of the mercury(I) cation, which can undergo disproportionation. Furthermore, the potential for redox reactions between the mercury(I) and chromate ions adds another layer of complexity to its stability profile. This guide aims to provide a detailed technical overview of these factors.

Physicochemical Properties and Solubility

This compound is characterized by its low solubility in water, a property quantified by its solubility product constant (Ksp). While values in the literature vary, they consistently indicate a sparingly soluble nature.

Table 1: Physicochemical Properties of this compound

| Property | Value |

| Chemical Formula | Hg₂CrO₄ |

| Molar Mass | 517.18 g/mol |

| Appearance | Red powder[1] |

| Solubility in Water | Sparingly soluble[1] |

Table 2: Reported Solubility Product (Ksp) Values for this compound

| Ksp Value | Temperature (°C) |

| 2.0 x 10⁻⁹ | 25 |

| 1.1 x 10⁻¹² | Not Specified |

| 1.98 x 10⁻¹⁰ | Not Specified |

The dissolution of this compound in water is an equilibrium process described by the following equation:

Hg₂CrO₄(s) ⇌ Hg₂²⁺(aq) + CrO₄²⁻(aq)

The Ksp is expressed as: Ksp = [Hg₂²⁺][CrO₄²⁻]

Chemical Stability in Aqueous Solution

The stability of this compound in an aqueous environment is influenced by several key factors, primarily pH and the inherent chemical properties of its constituent ions. The principal degradation pathways include the pH-dependent equilibrium of the chromate ion, disproportionation of the mercury(I) ion, and a potential redox reaction between mercury(I) and chromate.

Influence of pH: The Chromate-Dichromate Equilibrium

The chromate ion (CrO₄²⁻) exists in a pH-dependent equilibrium with the dichromate ion (Cr₂O₇²⁻). In acidic solutions, the equilibrium shifts towards the formation of the more soluble dichromate ion, which can lead to an increase in the dissolution of this compound as the chromate ions are consumed.[2]

2 CrO₄²⁻(aq) + 2 H⁺(aq) ⇌ Cr₂O₇²⁻(aq) + H₂O(l)

Conversely, in neutral to alkaline solutions, the chromate ion is the predominant species, favoring the stability of the solid this compound.

Disproportionation of Mercury(I)

The mercury(I) ion (Hg₂²⁺) is known to be unstable in solution and can undergo disproportionation to elemental mercury (Hg) and mercury(II) ions (Hg²⁺).[3] This is a spontaneous redox reaction where mercury(I) is simultaneously oxidized and reduced.

Hg₂²⁺(aq) ⇌ Hg(l) + Hg²⁺(aq)

This reaction can be influenced by factors such as pH and the presence of complexing agents. The formation of insoluble mercury(II) salts or stable mercury(II) complexes can drive this equilibrium to the right, leading to the decomposition of the this compound.

Redox Reaction between Mercury(I) and Chromate

The chromate ion is a moderately strong oxidizing agent, particularly in acidic solutions.[4] There is evidence to suggest that chromium(VI) can oxidize mercury(I) to mercury(II). A study on the kinetics of this reaction in an aqueous sulfuric acid medium indicates that the reaction is first order with respect to both the oxidant and the substrate. This suggests a potential intrinsic degradation pathway for this compound, which would be accelerated in acidic conditions where the oxidizing potential of the dichromate ion is higher.

Experimental Protocols for Stability Assessment

A thorough evaluation of the stability of this compound in aqueous solution requires a multi-faceted experimental approach. The following protocols provide a framework for such an assessment.

Protocol for Long-Term Stability Testing

This protocol is designed to assess the chemical stability of solid this compound in aqueous media over an extended period.

Objective: To determine the rate of degradation of this compound in aqueous solutions at various pH values and temperatures.

Materials:

-

This compound (solid)

-

Deionized water

-

Buffer solutions (pH 4, 7, and 9)

-

Constant temperature incubator/water bath

-

Inert, sealed containers (e.g., borosilicate glass vials with PTFE-lined caps)

-

Analytical instrumentation for mercury and chromate quantification (e.g., Cold Vapor Atomic Absorption Spectroscopy (CVAAS) or Inductively Coupled Plasma-Mass Spectrometry (ICP-MS) for mercury; Ion Chromatography (IC) or UV-Vis spectrophotometry for chromate).

Procedure:

-

Sample Preparation: Suspend a known amount of this compound in each buffer solution (pH 4, 7, and 9) in separate sealed containers to create a saturated slurry.

-

Incubation: Place the containers in a constant temperature environment (e.g., 25°C and an accelerated condition of 40°C).

-

Time Points: At predetermined time intervals (e.g., 0, 1, 3, 6, and 12 months), withdraw an aliquot of the supernatant from each container.

-

Sample Analysis:

-

Filter the aliquot through a 0.22 µm syringe filter to remove any solid particles.

-

Analyze the filtrate for the concentration of dissolved mercury(I), mercury(II), and chromate ions using appropriate analytical techniques.

-

Analyze the remaining solid phase using techniques like X-ray Diffraction (XRD) to identify any changes in the crystal structure or the formation of new solid phases.

-

-

Data Analysis: Plot the concentration of the dissolved species and any degradation products as a function of time for each pH and temperature condition to determine the degradation kinetics.

Protocol for Kinetic Analysis of Redox Decomposition

This protocol focuses on quantifying the rate of the redox reaction between mercury(I) and chromate.

Objective: To determine the rate law and rate constant for the redox reaction between dissolved mercury(I) and chromate ions.

Materials:

-

Soluble mercury(I) salt (e.g., mercury(I) nitrate)

-

Soluble chromate salt (e.g., potassium chromate)

-

Sulfuric acid solutions of varying concentrations

-

UV-Vis spectrophotometer

-

Constant temperature cell holder

Procedure:

-

Reaction Setup: Prepare solutions of mercury(I) nitrate and potassium chromate in sulfuric acid of a specific concentration in separate flasks.

-

Initiation of Reaction: Mix the reactant solutions in a cuvette placed in the temperature-controlled cell holder of the spectrophotometer.

-

Data Acquisition: Monitor the change in absorbance at a wavelength characteristic of the chromate or dichromate ion over time.

-

Data Analysis: Determine the initial rate of the reaction from the absorbance versus time data. Repeat the experiment with varying initial concentrations of mercury(I), chromate, and acid to determine the order of the reaction with respect to each reactant and calculate the rate constant.

Data Presentation

The quantitative data gathered from the experimental protocols should be summarized in a clear and structured format to facilitate comparison and interpretation.

Table 3: Template for Long-Term Stability Data of this compound

| Time (months) | pH | Temperature (°C) | [Hg₂²⁺] (M) | [Hg²⁺] (M) | [CrO₄²⁻] (M) | Solid Phase Composition (XRD) |

| 0 | 4 | 25 | Hg₂CrO₄ | |||

| 1 | 4 | 25 | ||||

| 3 | 4 | 25 | ||||

| 6 | 4 | 25 | ||||

| 12 | 4 | 25 | ||||

| 0 | 7 | 25 | Hg₂CrO₄ | |||

| ... | ... | ... | ||||

| 0 | 9 | 40 | Hg₂CrO₄ | |||

| ... | ... | ... |

Conclusion

The stability of this compound in aqueous solution is a complex issue governed by its low solubility and a number of potential degradation pathways. The pH of the aqueous medium is a critical factor, influencing the chromate-dichromate equilibrium and the rate of the potential redox reaction between mercury(I) and chromate. Furthermore, the inherent tendency of the mercury(I) ion to undergo disproportionation presents another avenue for decomposition.

A thorough understanding of these factors is essential for any application involving this compound. The experimental protocols outlined in this guide provide a robust framework for researchers to quantitatively assess the stability of this compound under various conditions. The resulting data will be invaluable for ensuring safe handling, predicting environmental fate, and informing the development of any related technologies. It is recommended that all work with this compound be conducted with strict adherence to safety protocols due to the high toxicity of its constituent elements.

References

- 1. epa.gov [epa.gov]

- 2. Pigment Characterization: Analytical Techniques for Inorganic Pigments and Discovery Workflows | Separation Science [sepscience.com]

- 3. Oxidation leaching of chromium from electroplating sludge: Ultrasonic enhancement and its mechanism - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

An In-depth Technical Guide on the Spectroscopic Characterization of Mercury(I) Chromate

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: Mercury(I) chromate is a highly toxic substance and should only be handled by trained professionals with appropriate safety measures in place. This document is for informational purposes only.

Introduction

This compound (Hg₂CrO₄) is an inorganic compound that, to date, has limited characterization in scientific literature. Its study is relevant for understanding the physicochemical properties of mercury(I) compounds and chromate salts. Spectroscopic analysis is crucial for elucidating the structure, bonding, and electronic properties of such materials. This guide provides a comprehensive overview of the expected spectroscopic characteristics of this compound based on the known properties of the mercury(I) cation (Hg₂²⁺) and the chromate anion (CrO₄²⁻), and outlines the experimental protocols for its synthesis and characterization. Due to a lack of specific published experimental data for Hg₂CrO₄, this guide presents predicted data based on analogous compounds.

Physicochemical Properties

A summary of the basic physicochemical properties of this compound is presented in Table 1.

Table 1: Physicochemical Properties of this compound

| Property | Value |

| Chemical Formula | Hg₂CrO₄ |

| Molecular Weight | 517.17 g/mol |

| Appearance | Expected to be a colored solid |

| Solubility | Expected to be poorly soluble in water |

Experimental Protocols

Synthesis of this compound

The synthesis of this compound can be achieved through a precipitation reaction. A typical protocol is as follows:

-

Preparation of Reactant Solutions:

-

Prepare a solution of a soluble mercury(I) salt, such as mercury(I) nitrate (Hg₂(NO₃)₂), by dissolving it in dilute nitric acid to prevent hydrolysis.

-

Prepare a solution of a soluble chromate salt, such as potassium chromate (K₂CrO₄) or sodium chromate (Na₂CrO₄), in deionized water.

-

-

Precipitation:

-

Slowly add the chromate solution to the mercury(I) nitrate solution with constant stirring.

-

A precipitate of this compound will form. The reaction is: Hg₂²⁺(aq) + CrO₄²⁻(aq) → Hg₂CrO₄(s)

-

-

Isolation and Purification:

-

Collect the precipitate by filtration.

-

Wash the precipitate with deionized water to remove any unreacted ions.

-

Dry the product in a desiccator.

-

Spectroscopic Analysis

The following are standard protocols for the spectroscopic characterization of a solid sample like this compound.

-

Infrared (IR) Spectroscopy:

-

The sample is finely ground and mixed with dry potassium bromide (KBr).

-

The mixture is pressed into a thin, transparent pellet.

-

The IR spectrum is recorded using a Fourier Transform Infrared (FTIR) spectrometer, typically in the range of 4000-400 cm⁻¹.

-

-

Raman Spectroscopy:

-

A small amount of the powdered sample is placed on a microscope slide.

-

A Raman spectrometer equipped with a laser source (e.g., 532 nm, 785 nm) is used to irradiate the sample.

-

The scattered light is collected and analyzed to obtain the Raman spectrum.

-

-

UV-Visible (UV-Vis) Spectroscopy:

-

For solid samples, diffuse reflectance UV-Vis spectroscopy is employed.

-

The powdered sample is placed in a sample holder.

-

The reflectance spectrum is recorded and can be converted to an absorbance spectrum using the Kubelka-Munk function.

-

Predicted Spectroscopic Data

Due to the absence of specific experimental spectra for Hg₂CrO₄ in the reviewed literature, the following tables summarize the expected vibrational and electronic transitions based on data from analogous mercury(I) compounds and various chromate salts.

Predicted Vibrational Spectroscopic Data

The vibrational spectrum of this compound is expected to be a combination of the vibrational modes of the mercury(I) cation (Hg₂²⁺) and the chromate anion (CrO₄²⁻). A key feature of mercury(I) compounds is the Hg-Hg stretching mode, which is typically observed in the Raman spectrum. The chromate ion, having tetrahedral symmetry (Td), has four fundamental vibrational modes, all of which can be Raman active, while only the asymmetric stretching and bending modes are IR active.

Table 2: Predicted Raman and Infrared Peaks for this compound

| Vibrational Mode | Predicted Wavenumber (cm⁻¹) | Spectroscopic Technique | Comments |

| ν(Hg-Hg) stretch | 100 - 180 | Raman | Characteristic strong peak for the Hg₂²⁺ cation. |

| ν₁(a₁) CrO₄²⁻ sym. stretch | ~845 | Raman | Strong, sharp peak. |

| ν₂(e) CrO₄²⁻ sym. bend | ~348 | Raman | Weaker peak. |

| ν₃(f₂) CrO₄²⁻ asym. stretch | ~880 | IR, Raman | Strong in IR, weaker in Raman. May be split in the solid state. |

| ν₄(f₂) CrO₄²⁻ asym. bend | ~390 | IR, Raman | Strong in IR, weaker in Raman. May be split in the solid state. |

Note: The exact peak positions can vary depending on the crystal structure and any solid-state effects.

Predicted UV-Visible Spectroscopic Data

The color of this compound arises from electronic transitions. The chromate ion is responsible for the characteristic yellow color of many chromate salts, with strong absorption bands in the UV-Vis region.

Table 3: Predicted UV-Visible Absorption for this compound

| Electronic Transition | Predicted Wavelength (nm) | Comments |

| Charge transfer (O → Cr) | ~275 and ~375 | These transitions in the chromate anion are responsible for its yellow color. |

Visualizations

Experimental Workflow

The general workflow for the synthesis and spectroscopic characterization of this compound is depicted in the following diagram.

Caption: Workflow for the synthesis and spectroscopic characterization of this compound.

Conclusion

An In-depth Technical Guide to the Hazards and Toxicity of Mercury(I) Chromate

Executive Summary

Mercury(I) chromate is a compound of significant toxicological concern due to the inherent hazards of its constituent ions: the mercurous (Hg₂²⁺) ion and the chromate (CrO₄²⁻) anion, which contains hexavalent chromium (Cr(VI)). Both mercury and hexavalent chromium are independently recognized as highly toxic substances with a range of acute and chronic health effects. This document provides a detailed examination of the anticipated hazards, toxicological profile, and safety considerations for this compound, based on data from related compounds.

Chemical and Physical Properties

While detailed experimental data for this compound is scarce, some basic properties can be inferred or have been reported.

| Property | Value |

| Chemical Formula | Hg₂CrO₄ |

| Molar Mass | 517.18 g/mol |

| Appearance | Expected to be a colored solid |

| Solubility | Likely to be poorly soluble in water, similar to other inorganic chromates and mercury(I) salts. |

Toxicological Profile

The toxicity of this compound is a composite of the toxic effects of inorganic mercury and hexavalent chromium.

Toxicity of Mercury(I)

Inorganic mercury compounds, including mercury(I) salts, are known to be toxic. The primary target organs for inorganic mercury are the kidneys and the gastrointestinal tract.[1][2]

-

Acute Toxicity: Ingestion of inorganic mercury salts can cause severe gastrointestinal irritation, leading to symptoms such as a metallic taste, abdominal pain, nausea, vomiting, and diarrhea.[1] In severe cases, it can lead to necrosis of the intestinal mucosa and circulatory collapse.[1]

-

Chronic Toxicity: Long-term exposure to inorganic mercury can lead to renal failure.[1] Neurological effects, while more characteristic of elemental and organic mercury, can also occur with chronic exposure to inorganic forms.[3]

Toxicity of Hexavalent Chromium (Chromate)

Hexavalent chromium is a well-documented human carcinogen and a potent systemic toxicant.[4][5][6][7]

-

Carcinogenicity: Inhalation of hexavalent chromium compounds is strongly associated with an increased risk of lung cancer.[4][5][8] The International Agency for Research on Cancer (IARC) has classified hexavalent chromium compounds as Group 1 carcinogens ("carcinogenic to humans").[7]

-

Respiratory Effects: Inhalation can cause irritation to the nose, throat, and lungs, leading to ulceration of the nasal septum, bronchitis, and asthma.[5][8]

-

Dermal Effects: Skin contact with chromates can cause irritant and allergic contact dermatitis, as well as skin ulcers.[9]

-

Systemic Effects: Ingestion of hexavalent chromium can lead to gastrointestinal, hepatic, and renal damage.[10]

Quantitative Toxicological Data

The following tables summarize available quantitative data for inorganic mercury compounds and hexavalent chromium compounds. This data can be used to estimate the potential toxicity of this compound.

Table 1: Acute Toxicity Data for Related Compounds

| Compound | Route | Species | LD₅₀ | Reference |

| Mercuric Chloride | Oral | Rat | 1 mg/kg | --INVALID-LINK-- |

| Potassium Dichromate | Oral | Rat | 25 mg/kg | --INVALID-LINK-- |

| Lead Chromate | Oral | Rat | >5 g/kg | [11] |

Table 2: Occupational Exposure Limits

| Substance | Agency | Limit | Notes |

| Mercury, inorganic | OSHA | PEL: 0.1 mg/m³ (ceiling) | [12] |

| Mercury, inorganic | NIOSH | REL: 0.05 mg/m³ (TWA) | [13] |

| Mercury, inorganic | ACGIH | TLV: 0.025 mg/m³ (TWA) | [12] |

| Hexavalent Chromium | OSHA | PEL: 5 µg/m³ (TWA) | [14][15][16] |

| Hexavalent Chromium | NIOSH | REL: 0.2 µg/m³ (TWA) | [14] |

Experimental Protocols

Detailed experimental protocols for assessing the toxicity of a novel substance like this compound would follow established guidelines from organizations such as the Organisation for Economic Co-operation and Development (OECD) and the National Toxicology Program (NTP).

Acute Oral Toxicity (LD₅₀) Determination (Based on OECD Guideline 423)

-

Test Animals: Healthy, young adult rodents (e.g., rats or mice), typically females, are used.

-

Dosage: A stepwise procedure is used with a starting dose based on available information. Dosing is sequential, with the outcome of each animal influencing the dose for the next.

-

Administration: The test substance is administered in a single dose by gavage.

-

Observation: Animals are observed for mortality, clinical signs of toxicity, and body weight changes for up to 14 days.

-

Necropsy: A gross necropsy is performed on all animals at the end of the study.

-

Data Analysis: The LD₅₀ is estimated based on the observed mortalities at different dose levels.

Carcinogenicity Bioassay (Based on NTP TR-546)

-

Test Animals: Male and female rats and mice are typically used.

-

Dosage: Animals are exposed to the test substance for a significant portion of their lifespan (e.g., 2 years). Doses are determined from shorter-term toxicity studies.

-

Administration: The route of administration mimics potential human exposure (e.g., inhalation, oral gavage, or in feed/water).

-

Observation: Animals are monitored for clinical signs of toxicity, body weight changes, and tumor development.

-

Pathology: A complete histopathological examination of all organs and tissues is conducted at the end of the study.

-

Data Analysis: Statistical analysis is performed to determine if there is a significant increase in the incidence of tumors in the exposed groups compared to the control group.

Visualizations

Hazard Classification Pathway

Caption: Inferred hazard pathways for this compound.

Experimental Workflow for Toxicity Assessment

Caption: A generalized workflow for assessing the toxicity of a chemical substance.

Conclusion

Due to the absence of specific toxicological data, this compound should be handled as a highly toxic and carcinogenic substance. The known hazards of its components—inorganic mercury and hexavalent chromium—necessitate stringent safety protocols, including the use of appropriate personal protective equipment, containment measures to prevent inhalation and dermal exposure, and proper waste disposal procedures. Further research is warranted to fully characterize the toxicological profile of this compound.

References

- 1. gov.uk [gov.uk]

- 2. Human Exposure and Health Effects of Inorganic and Elemental Mercury - PMC [pmc.ncbi.nlm.nih.gov]

- 3. The Toxicity of Mercury and Its Chemical Compounds: Molecular Mechanisms and Environmental and Human Health Implications: A Comprehensive Review - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Carcinogenicity of hexavalent chromium - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Hexavalent Chromium - Health Effects | Occupational Safety and Health Administration [osha.gov]

- 6. Toxicity and carcinogenicity of chromium compounds in humans - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Chromium (Hexavalent Compounds) - (Chromium 6, Chromium VI) - Proposition 65 Warnings Website [p65warnings.ca.gov]

- 8. Chromium (Cr) Toxicity: What Are the Physiologic Effects of Chromium Exposure? | Environmental Medicine | ATSDR [archive.cdc.gov]

- 9. Chromium toxicity - Wikipedia [en.wikipedia.org]

- 10. Chromium Toxicity - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 11. Hexavalent chromium - Wikipedia [en.wikipedia.org]

- 12. nj.gov [nj.gov]

- 13. CDC - NIOSH Pocket Guide to Chemical Hazards - Mercury compounds [except (organo) alkyls] (as Hg) [cdc.gov]

- 14. Surface Technology Environmental Resource Center - STERC [sterc.org]

- 15. Federal Register :: Occupational Exposure to Hexavalent Chromium [federalregister.gov]

- 16. Chromium (Cr) Toxicity: What are the Standards and Regulations for Chromium Exposure? | Environmental Medicine | ATSDR [archive.cdc.gov]

Methodological & Application

Application Notes and Protocols for the Use of Mercury(I) Chromate in Inorganic Synthesis

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: Mercury(I) chromate and all mercury-containing compounds are highly toxic and should be handled with extreme caution by trained professionals in a well-ventilated fume hood. Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, must be worn. All waste materials must be disposed of according to strict institutional and environmental regulations.

Introduction

This compound (Hg₂CrO₄) is a red, water-insoluble inorganic compound. While its applications in broader inorganic synthesis are not extensive, it serves as a key precursor for the solid-state synthesis of the spinel-type mercury chromium oxide, HgCr₂O₄. This mixed-valence oxide is of interest for its structural and electronic properties. The primary synthetic utility of this compound lies in its thermal decomposition under controlled conditions to yield this complex oxide.

This document provides detailed application notes and experimental protocols for the synthesis of this compound and its subsequent use in the preparation of mercury chromium spinel oxide.

Physicochemical Properties of this compound

| Property | Value |

| Chemical Formula | Hg₂CrO₄ |

| Molar Mass | 517.18 g/mol |

| Appearance | Red powder |

| Solubility | Insoluble in water |

Application in Inorganic Synthesis: Preparation of Mercury Chromium Spinel Oxide (HgCr₂O₄)

This compound is utilized as a single-source precursor for the synthesis of the cubic spinel HgCr₂O₄. This solid-state reaction involves the thermal decomposition of Hg₂CrO₄ under vacuum, leading to the formation of the desired mixed-valence oxide.

Experimental Protocol: Synthesis of this compound

Materials:

-

Mercury(I) nitrate dihydrate (Hg₂(NO₃)₂·2H₂O)

-

Sodium chromate (Na₂CrO₄)

-

Deionized water

-

Beakers

-

Stirring rod

-

Filtration apparatus (e.g., Büchner funnel)

Procedure:

-

Prepare a saturated aqueous solution of mercury(I) nitrate dihydrate.

-

Prepare a saturated aqueous solution of sodium chromate.

-

Slowly add the sodium chromate solution to the mercury(I) nitrate solution with constant stirring.

-

A red precipitate of this compound will form immediately.[1]

-

Continue stirring for 15-20 minutes to ensure complete precipitation.

-

Filter the precipitate using a Büchner funnel and wash with deionized water to remove any soluble impurities.

-

Dry the resulting this compound powder in a desiccator.

Experimental Protocol: Thermal Decomposition of this compound to HgCr₂O₄

Materials and Equipment:

-

This compound (Hg₂CrO₄), dried

-

Silica tube

-

Vacuum pump

-

Tube furnace

-

Schlenk line (optional, for inert atmosphere handling)

Procedure:

-

Place a known quantity of dried this compound into a silica tube.

-

Evacuate the silica tube using a vacuum pump to create a sealed, low-pressure environment.

-

Place the sealed silica tube in a tube furnace.

-

Maintain this temperature for a sufficient duration to ensure complete decomposition (Note: The exact reaction time is not specified in the available literature and may require optimization).

-

After the reaction is complete, cool the furnace to room temperature before carefully removing the silica tube.

-

The product, a cubic spinel-type compound HgCr₂O₄, is obtained as a solid residue.[2][3]

Note on a Conflicting Decomposition Pathway: Some literature reports a different thermal decomposition reaction for this compound: 4Hg₂CrO₄ → 2HgCrO₄ + 6HgO + O₂. However, the synthesis of the spinel HgCr₂O₄ is a more specifically documented application in solid-state inorganic synthesis.

Quantitative Data

| Parameter | Value |

| Product | Mercury Chromium Spinel Oxide (HgCr₂O₄) |

| Crystal System | Cubic |

| Structure Type | Normal 2-3 Spinel |

| Lattice Parameter (a) | 865.8(1) pm |

| Structure Determination | Rietveld analysis of powder diffractometer data |

| Yield | Not specified in available literature |

Visualizations

Caption: Experimental workflow for the synthesis of HgCr₂O₄ from this compound.

Caption: Logical relationship of the synthesis of HgCr₂O₄.

References

Application Notes and Protocols: Mercury(I) Chromate and its Relevance in Analytical Chemistry

For Researchers, Scientists, and Drug Development Professionals

Abstract

Mercury(I) chromate (Hg₂CrO₄) is a water-insoluble, red crystalline powder.[1][2] While its direct application as a reagent in routine analytical chemistry is not well-documented in readily available literature, its constituent ions, mercury(I) and chromate, are of significant interest in various analytical methods. This document provides a detailed overview of the most relevant analytical application involving mercury and chromate ions: the mercurimetric titration for the determination of chloride ions, which historically used chromate as an indicator. Due to the high toxicity of both mercury and chromate compounds, extreme caution and proper disposal are mandatory when handling these substances.[3][4]

Properties of this compound

This compound is a dense, red powder that is practically insoluble in water.[1] It can be synthesized by the reaction of a soluble mercury(I) salt, such as mercury(I) nitrate, with a soluble chromate salt, like sodium chromate.[1]

Table 1: Physical and Chemical Properties of this compound

| Property | Value |

| Chemical Formula | Hg₂CrO₄ |

| Molar Mass | 517.18 g/mol [2] |

| Appearance | Red powder[1] |

| Solubility in Water | Insoluble[1] |

| CAS Number | 13465-34-4[2] |

Primary Analytical Application: Mercurimetric Titration of Chloride

A significant analytical method involving mercury salts is the mercurimetric titration for the determination of chloride ions in aqueous solutions.[5][6] This method is based on the reaction of mercuric ions (Hg²⁺) with chloride ions (Cl⁻) to form a stable, soluble complex, mercuric chloride (HgCl₂).[5][7] While modern methods often use diphenylcarbazone as an indicator, historically, chromate ions (CrO₄²⁻) have been used for endpoint detection, analogous to the Mohr method for argentometric titrations.[3][8]

Principle of the Method

The titration involves the addition of a standard solution of a soluble mercuric salt, typically mercuric nitrate (Hg(NO₃)₂), to the sample containing chloride ions. The reaction proceeds as follows:

Hg²⁺(aq) + 2Cl⁻(aq) → HgCl₂(aq)[5]

The endpoint of the titration is reached when all the chloride ions have been complexed by the mercuric ions. To visually detect this endpoint, an indicator is used. When potassium chromate (K₂CrO₄) is used as an indicator, the first excess of Hg²⁺ ions reacts with the chromate ions to form a colored precipitate of mercury(II) chromate (HgCrO₄), indicating the completion of the reaction with chloride.[8]

2Hg²⁺(aq) + CrO₄²⁻(aq) → Hg₂CrO₄(s) (red-brown precipitate)

The optimal pH range for this titration is between 6.5 and 10.[3]

Experimental Protocol: Determination of Chloride by Mercurimetric Titration

This protocol outlines the steps for determining the chloride ion concentration in a water sample using mercurimetric titration with potassium chromate as an indicator.

Materials and Reagents:

-

Standard mercuric nitrate solution (0.0141 N)

-

Potassium chromate indicator solution (5% w/v)

-

Standard sodium chloride solution (0.0141 N) for standardization

-

Burette, 50 mL, Class A

-

Pipettes, various sizes

-

Erlenmeyer flasks, 250 mL

-

Deionized water

-

Sample containing an unknown concentration of chloride ions

Procedure:

-

Standardization of Mercuric Nitrate Solution:

-

Pipette 25.00 mL of the standard sodium chloride solution into a 250 mL Erlenmeyer flask.

-

Add approximately 75 mL of deionized water.

-

Add 1 mL of potassium chromate indicator solution. The solution will turn a lemon-yellow color.[3]

-

Titrate with the mercuric nitrate solution while constantly swirling the flask.

-